molecular formula C16H31N3O3 B7928554 [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester

[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No.: B7928554
M. Wt: 313.44 g/mol
InChI Key: FAJVZULETJMUQB-BPCQOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester: is a complex organic compound with a unique structure that includes an amino acid derivative and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves the protection of amino groups and the formation of ester bonds. One common method involves the use of tert-butyl alcohol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . This method is known for its efficiency and the ability to tolerate various amino acid side chains and substituents.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. The Steglich esterification method is particularly useful, as it involves the reaction of carboxylic acids with alcohols in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . This method is favored for its mild reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

[2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicine, this compound has potential applications as a drug precursor. Its ability to interact with biological molecules makes it a candidate for the development of new pharmaceuticals.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction is mediated by the amino and ester groups, which can form hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid methyl ester
  • [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid ethyl ester

Uniqueness

What sets [2-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester apart from similar compounds is its tert-butyl ester group. This group provides increased stability and resistance to hydrolysis, making the compound more suitable for certain applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[2-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-10(2)13(17)14(20)18-11-8-6-7-9-12(11)19-15(21)22-16(3,4)5/h10-13H,6-9,17H2,1-5H3,(H,18,20)(H,19,21)/t11?,12?,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJVZULETJMUQB-BPCQOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCCCC1NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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